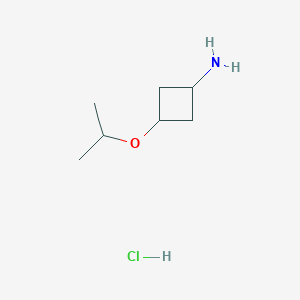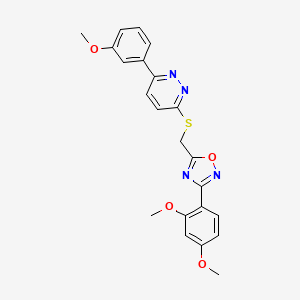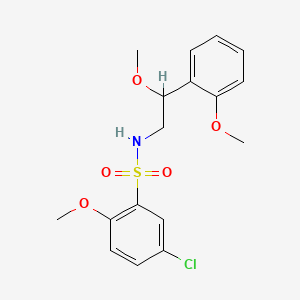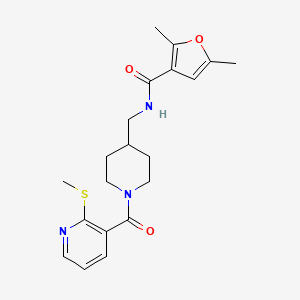
cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909294-44-5 . It has a molecular weight of 165.66 and its linear formula is C7H16CLNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride” is represented by the linear formula C7H16CLNO . This indicates that the molecule is composed of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.66 . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Solvent Effects on Coordination Complex Reactions
Solvent composition significantly affects the solvolysis rate of coordination complexes involving cyclobutane derivatives. The study by A. Dash and J. Pradhan (1989) shows how solvent mixtures influence the kinetics of solvolysis reactions, suggesting that the solvolysis rate depends on the solvent's dielectric constant and overall acidity/basicity. This research provides insight into how different solvents can be utilized to optimize reactions involving cyclobutane derivatives for various scientific applications (Dash & Pradhan, 1989).
Stereoselective Synthesis of Cyclobutane Scaffolds
The stereoselective synthesis of tri-functionalized cyclobutane scaffolds offers a versatile approach for creating a range of cyclobutane-based compounds with potential biomedical applications. Zong Chang et al. (2019) describe methods for achieving cis-trans stereoisomers from a single precursor, highlighting the synthetic flexibility and potential for generating novel cyclobutane derivatives for research purposes (Chang et al., 2019).
Anticancer Complexes Featuring Cyclobutane
Research by Weiping Liu et al. (2013) on mixed-NH3/amine platinum (II) complexes with 3-dichoroacetoxylcyclobutane-1,1-dicarboxylate demonstrates the potential of cyclobutane-containing complexes in cancer treatment. These complexes show selective cytotoxicity towards cancer cells, providing a novel approach to developing platinum-based anticancer drugs that might overcome drug resistance (Liu et al., 2013).
Cyclobutane in Biomedical Applications
The preparation of cyclobutane-containing scaffolds for use as surfactants, gelators, and metal cation ligands, as reported by O. Illa et al. (2019), underscores the compound's versatility in biomedical and material science applications. The common structural feature of a cyclobutane ring in these compounds suggests potential for their use in diverse scientific fields (Illa et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P264: Wash thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P330: Rinse mouth, and P501: Dispose of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDGEKVYGRBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
![N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2963825.png)



![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)